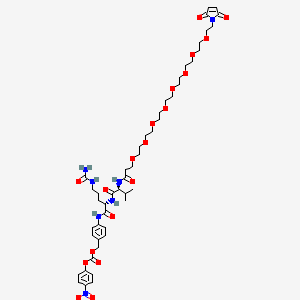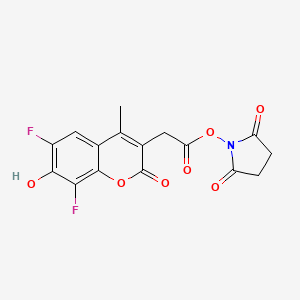![molecular formula C11H12F3NO3 B13707496 (1Z)-1-[3-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethanone oxime](/img/structure/B13707496.png)
(1Z)-1-[3-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethanone oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1Z)-1-[3-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethanone oxime is a chemical compound characterized by its unique structure, which includes a methoxy group, a trifluoroethoxy group, and an ethanone oxime moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-1-[3-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethanone oxime typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methoxy-4-(2,2,2-trifluoroethoxy)benzaldehyde and hydroxylamine hydrochloride.
Formation of Ethanone Oxime: The key step involves the reaction of 3-methoxy-4-(2,2,2-trifluoroethoxy)benzaldehyde with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate, to form the corresponding ethanone oxime.
Reaction Conditions: The reaction is typically carried out in an aqueous or alcoholic medium at a temperature range of 50-70°C for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial for efficient production.
化学反応の分析
Types of Reactions
(1Z)-1-[3-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethanone oxime can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxime derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The methoxy and trifluoroethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxime derivatives, while reduction can produce amine derivatives.
科学的研究の応用
(1Z)-1-[3-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethanone oxime has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of (1Z)-1-[3-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethanone oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the trifluoroethoxy group may enhance the compound’s stability and bioavailability.
類似化合物との比較
Similar Compounds
(1Z)-1-[3-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethanone: Lacks the oxime group, which may affect its reactivity and biological activity.
(1Z)-1-[3-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethanone hydrazone: Contains a hydrazone group instead of an oxime group, leading to different chemical properties.
Uniqueness
The presence of both methoxy and trifluoroethoxy groups in (1Z)-1-[3-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethanone oxime makes it unique compared to similar compounds
特性
分子式 |
C11H12F3NO3 |
|---|---|
分子量 |
263.21 g/mol |
IUPAC名 |
(NZ)-N-[1-[3-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethylidene]hydroxylamine |
InChI |
InChI=1S/C11H12F3NO3/c1-7(15-16)8-3-4-9(10(5-8)17-2)18-6-11(12,13)14/h3-5,16H,6H2,1-2H3/b15-7- |
InChIキー |
IWOCXHLWPPMDCS-CHHVJCJISA-N |
異性体SMILES |
C/C(=N/O)/C1=CC(=C(C=C1)OCC(F)(F)F)OC |
正規SMILES |
CC(=NO)C1=CC(=C(C=C1)OCC(F)(F)F)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-Cyclopropyl-3-oxo-N-(2-thienylmethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxamide](/img/structure/B13707431.png)
![[S(R)]-N-[(1S)-1-(2',4',6'-Triisopropyl)-(1,1'-biphenyl)-2-yl-2-(diphenylphosphino)ethyl]-2-methyl-2-propanesulfinamide](/img/structure/B13707435.png)
![Methyl 2-(Cbz-amino)-3-[3-(2-pyridyl)phenyl]acrylate](/img/structure/B13707444.png)



![(2Z)-3-[1-(3-amino-3-oxopropyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]-2-cyanoacrylic acid](/img/structure/B13707465.png)


![Ethyl 3-[7-(Benzyloxy)-3-indolyl]propanoate](/img/structure/B13707483.png)

